molecular formula C17H18N2O5 B10970724 Methyl 2-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzoate

Methyl 2-{[(2,4-dimethoxyphenyl)carbamoyl]amino}benzoate

Cat. No.: B10970724
M. Wt: 330.33 g/mol
InChI Key: VGUQMXJQNOVTPL-UHFFFAOYSA-N
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Description

METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is an organic compound with a complex structure that includes a benzoate ester and an anilino carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE typically involves the reaction of 2,4-dimethoxyaniline with methyl 2-aminobenzoate in the presence of a coupling agent. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and production rates.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce alcohol derivatives.

Scientific Research Applications

METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOIC ACID
  • 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}SULFONYLTHIOPHENE

Uniqueness

METHYL 2-{[(2,4-DIMETHOXYANILINO)CARBONYL]AMINO}BENZOATE is unique due to its specific ester functional group, which can influence its reactivity and biological activity compared to similar compounds

Properties

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

IUPAC Name

methyl 2-[(2,4-dimethoxyphenyl)carbamoylamino]benzoate

InChI

InChI=1S/C17H18N2O5/c1-22-11-8-9-14(15(10-11)23-2)19-17(21)18-13-7-5-4-6-12(13)16(20)24-3/h4-10H,1-3H3,(H2,18,19,21)

InChI Key

VGUQMXJQNOVTPL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)NC2=CC=CC=C2C(=O)OC)OC

Origin of Product

United States

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